

3-Chloro-2-fluoro-6-(trifluoromethyl)aniline CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Chloro-2-fluoro-6-(trifluoromethyl)aniline
Cat. No.:	B1398621

[Get Quote](#)

Introduction: A Key Building Block in Modern Chemistry

3-Chloro-2-fluoro-6-(trifluoromethyl)aniline, identified by the CAS Number 1092461-38-5, is a highly functionalized aromatic amine.^{[1][2]} Its structure, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom ortho to the amine, makes it a valuable and reactive intermediate in organic synthesis.

The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl (-CF₃) group, is a cornerstone of modern medicinal chemistry. The -CF₃ group is known to significantly enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.^[3] As such, aniline derivatives like the one under discussion serve as critical starting materials for the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals.^{[3][4]}

Molecular and Physicochemical Profile

Understanding the fundamental properties of a chemical is paramount for its effective application in synthesis and process development.

Chemical Structure and Identifiers

The unique substitution pattern on the aniline ring dictates the chemical reactivity and physical properties of the molecule.

Caption: 2D Structure of **3-Chloro-2-fluoro-6-(trifluoromethyl)aniline**.

Physicochemical Data

While extensive experimental data for **3-Chloro-2-fluoro-6-(trifluoromethyl)aniline** is not widely published, the properties of the closely related analogue, 3-Chloro-2-(trifluoromethyl)aniline (CAS 432-21-3), provide a useful reference point. The additional fluorine atom in the target molecule will influence properties such as boiling point, density, and polarity.

Property	Value (for analogue: 3-Chloro-2-(trifluoromethyl)aniline)	Reference
CAS Number	432-21-3	[3][5][6][7]
Molecular Formula	C ₇ H ₅ ClF ₃ N	[3][5][6]
Molecular Weight	195.57 g/mol	[3][5][6]
Boiling Point	~238.2 °C at 760 mmHg	[3][5]
Density	~1.4 g/cm ³	[3][5]
LogP (Octanol/Water)	3.43	[5]
Flash Point	97.9 °C	[3][5]

Synthesis and Chemical Reactivity

A Plausible Synthetic Pathway

Trifluoromethylated anilines are typically synthesized via the nitration of a corresponding trifluoromethyl-substituted benzene derivative, followed by the chemical reduction of the nitro group.[4] A logical and industrially viable route to **3-Chloro-2-fluoro-6-(trifluoromethyl)aniline** would likely start from 1-chloro-2-fluoro-4-(trifluoromethyl)benzene.

The process involves two key transformations:

- Regioselective Nitration: Introduction of a nitro group ($-\text{NO}_2$) onto the aromatic ring. The directing effects of the existing substituents (Cl, F, CF_3) are critical for achieving the desired isomer.
- Reduction of the Nitro Group: Conversion of the nitro group to an amine ($-\text{NH}_2$) using standard reduction methods, such as catalytic hydrogenation or metal-acid reduction.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for the target aniline derivative.

This approach is cost-effective and utilizes common industrial reagents. The primary challenge lies in controlling the regioselectivity of the nitration step to maximize the yield of the desired 2-nitro intermediate.

Key Chemical Reactions

The amine functionality of **3-Chloro-2-fluoro-6-(trifluoromethyl)aniline** is a reactive handle for numerous organic transformations, making it a versatile building block. Common reactions include:

- Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., $-\text{OH}$, $-\text{CN}$, $-\text{Br}$) via Sandmeyer-type reactions.
- Acylation: Reaction with acyl chlorides or anhydrides to form amides.
- N-Alkylation: Introduction of alkyl groups onto the nitrogen atom.
- Coupling Reactions: Participation as a nucleophile in various cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form more complex molecular architectures.

Applications in Drug Discovery and Development

The primary industrial application of this compound is as an intermediate in the synthesis of high-value molecules, particularly for the pharmaceutical and agrochemical sectors.^{[3][4]}

The presence of three distinct halogen-based substituents (-Cl, -F, -CF₃) provides a unique electronic and steric profile. The trifluoromethyl group, in particular, is a bioisostere for other groups and is prized for its ability to:

- Increase Metabolic Stability: The high strength of the C-F bond resists metabolic cleavage by cytochrome P450 enzymes, often prolonging the half-life of a drug.
- Enhance Lipophilicity: The -CF₃ group increases the molecule's affinity for lipid environments, which can improve its ability to cross biological membranes and enhance oral bioavailability.
- Modulate pKa: The electron-withdrawing nature of the group can alter the basicity of the aniline nitrogen, influencing the ionization state of the molecule at physiological pH and affecting its interaction with protein targets.

Derivatives synthesized from this aniline have been explored in the development of kinase inhibitors for oncology and as scaffolds for other therapeutic areas.

Analytical and Quality Control Workflow

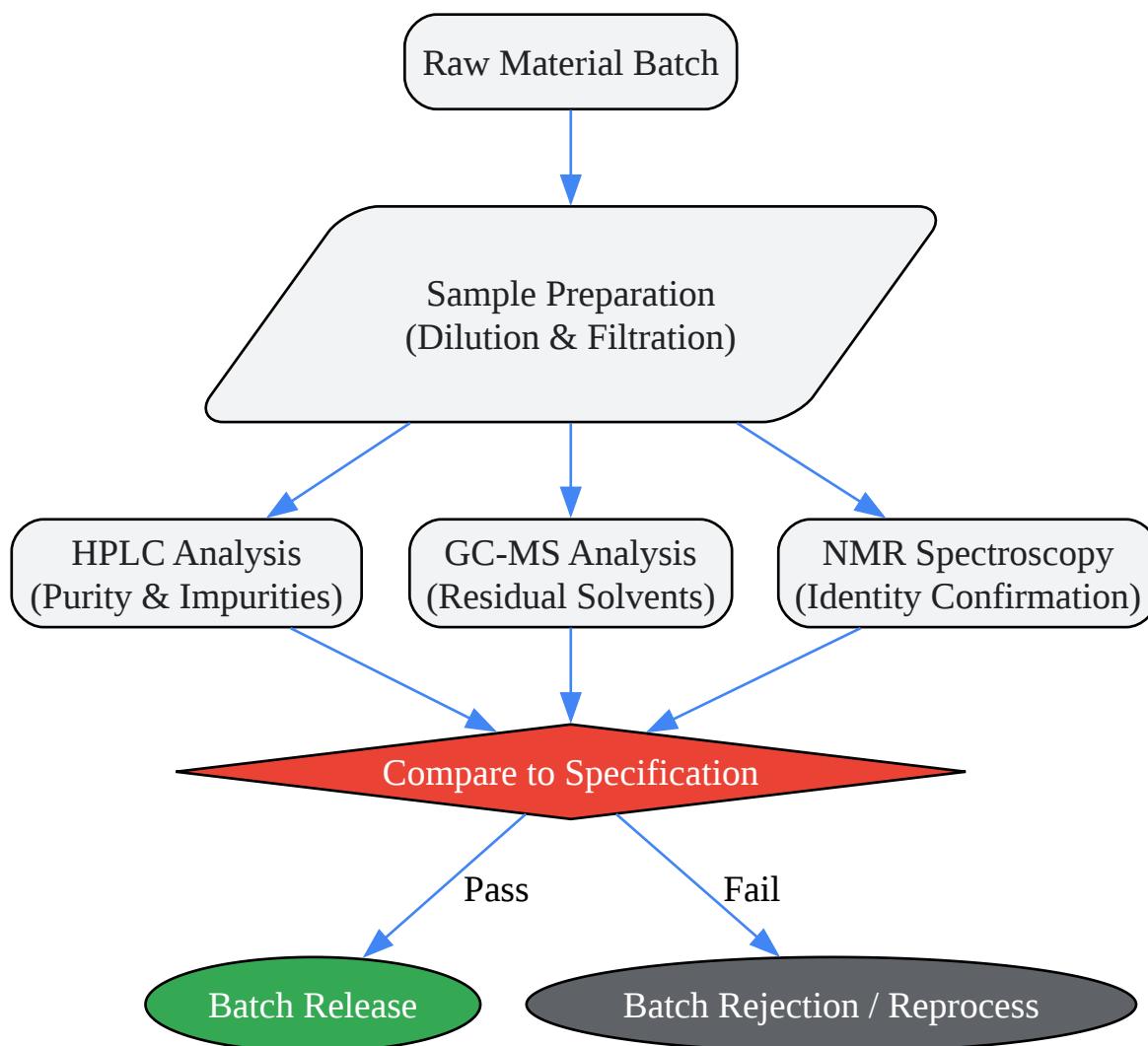
Ensuring the purity and identity of a key starting material is a non-negotiable aspect of pharmaceutical development. A robust analytical workflow is essential for quality control.

Recommended Analytical Techniques

A multi-faceted approach is required to fully characterize **3-Chloro-2-fluoro-6-(trifluoromethyl)aniline**.

Technique	Purpose	Key Parameters to Monitor
HPLC (UV)	Purity assessment and quantification of related substance impurities.	Peak purity, area percentage of impurities, retention time relative to a reference standard.
GC-MS	Identification of volatile impurities and confirmation of molecular weight.	Analysis of residual solvents, starting materials, and volatile by-products. Mass spectrum confirmation.
¹ H and ¹⁹ F NMR	Definitive structural confirmation and identification.	Chemical shifts, coupling constants, and integration consistent with the assigned structure.
FTIR	Functional group identification.	Presence of characteristic N-H and C-F stretching frequencies.

Standard Operating Procedure: HPLC Purity Analysis


The following protocol outlines a general-purpose method for assessing the purity of the aniline derivative by High-Performance Liquid Chromatography (HPLC).

Objective: To separate the main component from potential process-related impurities and degradation products.

Methodology:

- **Sample Preparation:** Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.^[8] Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates.^[8]
- **Chromatographic Conditions:**
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 μ L.
- Data Analysis: Integrate all peaks and report the area percentage of the main peak as the purity. Identify and quantify any known or unknown impurities against established specifications. The use of a modifier like formic acid helps ensure consistent protonation of the amine and improves peak shape by minimizing interactions with residual silanols on the column.^[8]

[Click to download full resolution via product page](#)

Caption: A typical Quality Control (QC) workflow for a chemical intermediate.

Conclusion

3-Chloro-2-fluoro-6-(trifluoromethyl)aniline is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its carefully arranged functional groups offer a unique combination of reactivity and property-enhancing characteristics. A thorough understanding of its synthesis, reactivity, and analytical profile, as outlined in this guide, is essential for any scientist looking to leverage its potential in the creation of next-generation pharmaceuticals and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. klamar-reagent.com [klamar-reagent.com]
- 2. 1092461-38-5|3-Chloro-2-Fluoro-6-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 3. innospk.com [innospk.com]
- 4. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 5. 3-Chloro-2-(trifluoromethyl)aniline | CAS#:432-21-3 | Chemsoc [chemsoc.com]
- 6. 3-Chloro-2-(trifluoromethyl)aniline | C7H5ClF3N | CID 13750442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. parchem.com [parchem.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [3-Chloro-2-fluoro-6-(trifluoromethyl)aniline CAS number]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1398621#3-chloro-2-fluoro-6-trifluoromethyl-aniline-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com